3-Fluoro-6-methyl-2-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-6-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-3-5(7)6(8-4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUXNSOQFTBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947647 | |
| Record name | 3-Fluoro-6-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247077-46-9 | |
| Record name | 3-Fluoro-6-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-6-methyl-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Fluoro 6 Methyl 2 Nitropyridine
De Novo Pyridine (B92270) Ring Synthesis Approaches
While theoretically plausible, the construction of the 3-fluoro-6-methyl-2-nitropyridine ring system from acyclic precursors is less commonly reported in the literature compared to functionalization strategies. These de novo methods often involve complex multi-step sequences.
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. researchgate.net For pyridines, this could involve the condensation of aldehydes, ketones, and ammonia (B1221849) derivatives. However, the specific combination of fluorinated and nitrated building blocks required for the direct synthesis of this compound presents significant synthetic challenges. The reaction would necessitate precursors already bearing the requisite fluoro, methyl, and nitro functionalities in the correct arrangement to ensure the desired regiochemistry in the final pyridine ring. Theoretical studies on similar systems, such as the formation of pyrido[2,3-d]pyrimidines, highlight the complexity of these cyclization mechanisms. nih.gov
Annelation, the construction of a new ring onto an existing one, provides another de novo route. This could involve the reaction of a suitably substituted acyclic precursor with a three-carbon chain that cyclizes to form the pyridine ring. The challenge lies in the synthesis and stability of the highly functionalized acyclic starting materials needed to introduce the fluoro, methyl, and nitro groups in the desired positions.
Functionalization of Pre-existing Pyridine Rings
The more prevalent and practical approach to synthesizing this compound involves the modification of an existing pyridine ring. This strategy leverages the known reactivity patterns of pyridines and allows for a more controlled introduction of the required functional groups.
The direct nitration of a fluorinated methylpyridine precursor is a key strategy. The regioselectivity of the nitration is governed by the directing effects of the existing substituents on the pyridine ring. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The pyridine nitrogen itself is deactivating and directs incoming electrophiles to the meta-position (C3 and C5).
The nitration of 2-amino-6-methylpyridine, for instance, followed by a series of transformations, can lead to the desired product. guidechem.com A comprehensive study on the nitration of azatricyclic systems demonstrated that the choice of nitrating agent can significantly influence the regiochemical outcome. nih.gov For example, classical conditions like KNO₃-H₂SO₄ can yield different isomers compared to reagents like tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA). nih.gov Similarly, the NaNO₂-TFA system has been shown to be effective for the regioselective nitration of porphyrins. researchgate.net
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing fluorine into a pyridine ring. This reaction involves the displacement of a good leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion. The efficiency of the SNAr reaction is highly dependent on the electronic nature of the pyridine ring, with electron-withdrawing groups ortho or para to the leaving group significantly accelerating the reaction. nih.gov
For the synthesis of this compound, this could involve the fluorination of a precursor like 3-chloro-6-methyl-2-nitropyridine. The nitro group at the 2-position and the pyridine nitrogen both activate the C3 position towards nucleophilic attack.
Recent advances have also explored the use of pyridine N-oxides to facilitate fluorination, particularly at the meta position, which is typically challenging. nih.gov The N-oxide group activates the ring towards nucleophilic substitution, and subsequent reduction of the N-oxide yields the desired fluorinated pyridine.
A common and effective method for synthesizing fluorinated pyridines is the substitution of a chlorine atom with fluorine. The reaction of 2-chloropyridine (B119429) with a fluoride source is significantly slower than that of 2-fluoropyridine, highlighting the superior leaving group ability of fluoride in some contexts. nih.gov However, chloropyridines are often more readily available. nih.gov
In the context of this compound, a plausible synthetic route involves the nitration of a suitable precursor to introduce the nitro group, followed by the substitution of a leaving group with fluoride. For example, starting from 2-amino-6-methylpyridine, one could perform a sequence of nitration, diazotization to introduce a hydroxyl group, and then chlorination to yield 2-chloro-6-methyl-3-nitropyridine. guidechem.com Subsequent fluorination would then yield the target compound.
A Chinese patent describes the synthesis of 6-chloro-3-fluoro-2-picoline from 3-amino-6-picoline, which involves bromination and an improved Balz-Schiemann reaction. google.com This intermediate could then potentially be nitrated to afford a precursor to this compound. Another patent details the synthesis of 2-chloro-3-fluoro-4-picoline and 2-bromo-5-fluoro-6-picoline, showcasing methods for introducing fluorine and another halogen onto the pyridine ring. google.com
Directed Fluorination via Nucleophilic Aromatic Substitution (SNAr) of Leaving Groups
Displacement of other Electron-Withdrawing Groups (e.g., sulfonyl, trialkylammonium)
The introduction of a fluorine atom onto the pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) by displacing a suitable leaving group. While halides and nitro groups are common leaving groups, other electron-withdrawing functionalities such as sulfonyl and trialkylammonium groups can also be employed.
The sulfonyl group (-SO₂R) is a potent electron-withdrawing group that can activate the pyridine ring for nucleophilic attack. In principle, a precursor such as 6-methyl-2-nitro-3-pyridylsulfonyl fluoride could react with a fluoride source, like potassium fluoride, to yield this compound. The success of this reaction is contingent on the activation provided by the nitro group and the stability of the sulfonyl leaving group.
Trialkylammonium salts have emerged as effective precursors for fluorination, particularly in the synthesis of 2-fluoropyridines. nih.gov This strategy involves the conversion of a pyridine N-oxide to a 2-pyridyltrialkylammonium salt, which then undergoes nucleophilic substitution with a fluoride ion. nih.gov While this method is well-established for the 2-position, its application for introducing a fluorine atom at the 3-position is less common and would depend on the specific substitution pattern of the pyridine ring. For the synthesis of this compound, a hypothetical precursor would be a 3-(trialkylammonio)-6-methyl-2-nitropyridine salt. The strong electron-withdrawing nature of the nitro group at the 2-position would be crucial for activating the 3-position towards nucleophilic attack by fluoride.
Site-Specific Methylation or Related Alkylation Strategies
Introducing a methyl group at a specific position on a pre-functionalized pyridine ring presents a significant synthetic challenge due to the often-competing reactivity of different sites. For the synthesis of this compound, one could envision a strategy involving the methylation of a 3-fluoro-2-nitropyridine (B1302947) precursor.
One approach is the vicarious nucleophilic substitution (VNS) of hydrogen, which has been successfully applied to the alkylation of nitropyridines. acs.org This method utilizes a carbanion stabilized by a leaving group, which adds to an electron-deficient aromatic ring, followed by the elimination of the leaving group to afford the alkylated product. acs.org For instance, reacting 3-fluoro-2-nitropyridine with a methyl carbanion equivalent bearing a suitable leaving group could potentially lead to the desired product. The regioselectivity of this reaction would be influenced by the directing effects of the existing fluoro and nitro substituents.
Transformations Involving Pyridine N-Oxide Intermediates for Fluorination
Pyridine N-oxides are versatile intermediates in pyridine chemistry, activating the ring towards both electrophilic and nucleophilic substitution. The N-oxide functionality can facilitate the introduction of substituents at positions that are otherwise unreactive in the parent pyridine.
A notable application of pyridine N-oxides is in the synthesis of fluoropyridines, including those with meta-substitution. acs.orgnih.gov For the synthesis of this compound, a plausible route would involve the preparation of 6-methyl-2-nitropyridine N-oxide. This intermediate could then be subjected to a fluorinating agent. For instance, the reaction of a bromo-substituted pyridine N-oxide with a fluoride source has been shown to produce the corresponding fluoro-substituted pyridine N-oxide, which can then be deoxygenated to yield the final product. nih.gov This strategy offers a potential pathway to overcome the challenges associated with direct fluorination of the pyridine ring.
Analogous Synthetic Routes from Related Substituted Pyridines
The synthesis of this compound can also be envisioned by adapting methodologies developed for the synthesis of structurally related pyridine derivatives. By examining the synthetic routes for 2-nitropyridines and 3-fluoropyridines, one can extrapolate potential strategies for the target molecule.
Adaptation of Methodologies for 2-Nitropyridine (B88261) Derivatives
The synthesis of 2-nitropyridines often involves the nitration of the corresponding pyridine or pyridine N-oxide. For example, 2-methyl-3-nitropyridines can be synthesized from 2-chloro-3-nitropyridines. mdpi.com A similar approach for this compound could start with a pre-existing 3-fluoro-6-methylpyridine, which would then be nitrated. The regioselectivity of the nitration would be a critical factor, with the directing effects of the fluoro and methyl groups influencing the position of the incoming nitro group.
Alternatively, the introduction of the nitro group can be achieved through the oxidation of an amino group. The synthesis of 2,3-diaminopyridine, for instance, involves the reduction of 2-amino-3-nitropyridine. google.com A reverse strategy could involve the diazotization of an aminopyridine followed by treatment with a nitrite (B80452) source.
Extrapolation of Strategies for 3-Fluoropyridine (B146971) Derivatives
Various methods exist for the synthesis of 3-fluoropyridines. organic-chemistry.orgresearchgate.net One common method is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine in the presence of a fluoride source. researchgate.net Applying this to the synthesis of this compound would require a 3-amino-6-methyl-2-nitropyridine precursor.
Another approach involves the construction of the 3-fluoropyridine ring from acyclic precursors. For example, a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonia, has been developed for the synthesis of diversely substituted 3-fluoropyridines. acs.orgorganic-chemistry.org Adapting this methodology would involve the careful selection of ketone precursors that would ultimately yield the desired 6-methyl and 2-nitro substituents on the pyridine ring.
Below is a table summarizing potential synthetic precursors and the corresponding reactions that could be adapted for the synthesis of this compound.
| Precursor | Reagents and Conditions | Target Transformation |
| 6-Methyl-2-nitro-3-pyridylsulfonyl fluoride | Potassium fluoride | Displacement of sulfonyl group |
| 3-(Trialkylammonio)-6-methyl-2-nitropyridine salt | Fluoride source | Displacement of trialkylammonium group |
| 3-Fluoro-2-nitropyridine | Methyl carbanion equivalent (VNS) | Site-specific methylation |
| 6-Methyl-2-nitropyridine N-oxide | Fluorinating agent, then deoxygenation | Fluorination via N-oxide |
| 3-Fluoro-6-methylpyridine | Nitrating agent | Nitration |
| 3-Amino-6-methyl-2-nitropyridine | Diazotization, fluoride source (Balz-Schiemann) | Introduction of fluorine |
| α,α-Difluoro-β-iodoketone and silyl enol ether | Photoredox catalysis, ammonia | Ring formation |
Chemical Reactivity and Transformations of 3 Fluoro 6 Methyl 2 Nitropyridine
Reactivity of the Nitro Group
The nitro group at the C-2 position is a key driver of the molecule's reactivity. It strongly activates the pyridine (B92270) ring for nucleophilic substitution and is itself a versatile functional group capable of undergoing various transformations.
The reduction of the aromatic nitro group is a fundamental and widely used transformation in organic synthesis, providing a reliable route to the corresponding primary amines. This process is particularly important in the synthesis of pharmaceuticals and other biologically active compounds. The reduction of nitropyridines can be achieved using various methods, including catalytic hydrogenation and chemical reduction with metals in acidic media. sci-hub.stcommonorganicchemistry.com
Catalytic hydrogenation is a highly efficient method for this transformation. sci-hub.st Common catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com While Pd/C is a very common choice, Raney nickel is often preferred for substrates containing halogens, as it can minimize dehalogenation side reactions. commonorganicchemistry.com Other metal-based systems, such as iron (Fe) or tin(II) chloride (SnCl2) in the presence of acid, offer milder conditions and can be advantageous when other reducible functional groups are present in the molecule. commonorganicchemistry.com
Biocatalytic approaches using nitroreductase enzymes have also emerged as a powerful method for the reduction of nitroarenes, offering high selectivity under mild conditions. researchgate.net The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. mdpi.com
Table 1: General Conditions for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product | General Applicability |
|---|---|---|---|
| H₂, Pd/C | Hydrogen gas, solvent (e.g., Ethanol, Ethyl Acetate) | Amine | Highly efficient for aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| H₂, Raney Nickel | Hydrogen gas, solvent (e.g., Methanol) | Amine | Useful for substrates with halogens to avoid dehalogenation. commonorganicchemistry.com |
| Fe, Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvents | Amine | Mild method, good for selective reduction. commonorganicchemistry.com |
| SnCl₂, Acid (e.g., HCl) | Concentrated HCl, often at elevated temperatures | Amine | Classic method, tolerant of many functional groups. commonorganicchemistry.comgoogle.com |
| Nitroreductase | Biocatalytic, aqueous buffer | Amine | High selectivity, environmentally friendly conditions. researchgate.net |
The nitro group, particularly when positioned ortho or para to the ring nitrogen in a pyridine system, can act as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. epa.govmdpi.com The strong electron-withdrawing nature of both the nitro group itself and the pyridine ring nitrogen stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution process. mdpi.com
Studies on related 2-nitropyridine (B88261) systems have demonstrated that the nitro group can be displaced by various nucleophiles. For instance, research on 2-methyl-3-nitropyridines showed that the 3-nitro group is readily substituted by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate. nih.govmdpi.com Similarly, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride (B91410) anions and other heteroatomic nucleophiles. mdpi.com This reactivity suggests that the nitro group in 3-fluoro-6-methyl-2-nitropyridine could also be susceptible to displacement by strong nucleophiles, although this specific transformation is less documented than substitution of the fluoro group.
Reactivity of the Fluoro Group
The fluorine atom at the C-3 position is activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group at C-2 and the ring nitrogen.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic halides. In this compound, the C-3 position is activated toward nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).
Research on substituted 2-nitropyridines has shown that they are efficient substrates for SNAr reactions. epa.govresearchgate.netakjournals.comresearchgate.net For example, the substitution of a nitro group by [¹⁸F]fluoride has been studied extensively, highlighting the susceptibility of the pyridine ring to nucleophilic attack. epa.govresearchgate.netakjournals.com While these studies focus on the displacement of a nitro group to introduce a fluorine atom, the reverse reaction—displacement of a fluorine atom by another nucleophile—is also a synthetically valuable transformation. In pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 position, but substitution at C-2 and C-6 is also possible under different conditions. rsc.org The presence of the activating nitro group at C-2 in this compound strongly favors substitution at the adjacent C-3 position.
While the activation of C-F bonds for metal-catalyzed cross-coupling reactions is a challenging area of research, significant progress has been made. However, these transformations are less common compared to couplings involving C-Cl, C-Br, or C-I bonds. For fluorinated pyridines, most documented coupling reactions involve other leaving groups. There is limited specific information in the surveyed literature regarding metal-catalyzed coupling reactions directly involving the C-F bond of this compound. Palladium-catalyzed reactions, such as the [2+2+2] cycloaddition of fluoroalkynes with nitriles, have been used to construct fluoropyridine rings, but this represents a synthetic approach to the ring system rather than a transformation of a pre-existing C-F bond.
Reactivity of the Methyl Group
The methyl group at the C-6 position of the pyridine ring can also participate in chemical transformations. Its reactivity is influenced by the electron-deficient nature of the pyridine ring. The protons on the methyl group are rendered somewhat acidic and can be removed by a strong base.
This acidity allows the methyl group to undergo condensation reactions with aldehydes and other electrophiles. For example, studies on 2-methyl-3,5-dinitropyridine (B14619359) have shown that it reacts with various aldehydes in the presence of a catalyst like piperidine (B6355638) to form the corresponding styryl derivatives. nih.gov The N-oxide derivatives of 2-methyl-3-nitropyridines also undergo similar condensation reactions. nih.gov It is plausible that the methyl group of this compound could exhibit similar reactivity, allowing for the synthesis of vinyl-substituted pyridines. Additionally, the methyl group can potentially be oxidized to a carboxylic acid using strong oxidizing agents, a common transformation for methyl groups on heterocyclic rings.
Oxidation Reactions of the Alkyl Side Chain
The methyl group at the 6-position of this compound is susceptible to oxidation, a common transformation for alkyl-substituted heteroaromatic compounds. While specific studies on this compound are not prevalent, general methods for the oxidation of related 2-methyl-3-nitropyridines have been documented. One such effective method involves the use of a urea-hydrogen peroxide complex in the presence of trifluoroacetic anhydride (B1165640). nih.gov This system generates a potent oxidizing agent capable of converting the methyl group into a carboxylic acid.
The reaction proceeds by adding a freshly prepared urea-hydrogen peroxide complex to a solution of the 2-methyl-nitropyridine in a solvent like dichloromethane. nih.gov Subsequent dropwise addition of trifluoroacetic anhydride at low temperatures, followed by stirring at room temperature, leads to the formation of the corresponding picolinic acid. nih.gov This transformation highlights a key reactivity pathway for the alkyl side chain, providing a route to synthetically valuable pyridine carboxylic acids.
Table 1: General Conditions for Oxidation of 2-Methyl-3-nitropyridines
| Reagents | Solvent | Temperature | Product Type |
| Urea-H₂O₂, Trifluoroacetic anhydride | Dichloromethane | 0 °C to room temperature | Pyridine carboxylic acid |
Data sourced from a general procedure for related compounds. nih.gov
Deprotonation and Subsequent Functionalization
The acidity of the methyl group in 2-methylpyridine (B31789) derivatives is significantly enhanced by the presence of electron-withdrawing groups on the pyridine ring. In this compound, both the nitro and fluoro groups contribute to this increased acidity, making the protons of the methyl group susceptible to deprotonation by a suitable base.
This deprotonation generates a carbanionic species that can be readily functionalized through reactions with various electrophiles. A notable example of this reactivity, demonstrated in related 2-methyl-3-nitropyridine (B124571) systems, is the condensation with aromatic aldehydes. mdpi.comresearchgate.net This reaction typically involves heating the substituted pyridine with an aromatic aldehyde in the presence of a catalytic amount of a base like piperidine. mdpi.com The resulting product is a 2-styryl-3-nitropyridine, formed in high yield as the pure trans-alkene. mdpi.comresearchgate.net This method provides a metal-free alternative to traditional cross-coupling reactions for the synthesis of vinyl-substituted pyridines. researchgate.net The amenability of the methyl group to deprotonation and subsequent reaction underscores its utility as a handle for further molecular elaboration.
Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System
Electronic Effects of Fluoro, Methyl, and Nitro Substituents on Ring Activation/Deactivation
The reactivity of the pyridine ring in this compound towards electrophilic and nucleophilic attack is a direct consequence of the electronic properties of its substituents.
Nitro Group: The nitro group at the 2-position is a powerful electron-withdrawing group through both inductive and resonance effects. This strongly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.
Fluoro Group: The fluorine atom at the 3-position is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This also contributes to the deactivation of the ring for electrophilic attack and activation for nucleophilic attack. While it has a weak +M (mesomeric) effect due to its lone pairs, the inductive effect is generally dominant in influencing reactivity.
Methyl Group: The methyl group at the 6-position is an electron-donating group through an inductive effect (+I). It provides some counteraction to the deactivating effects of the nitro and fluoro groups in electrophilic substitutions. However, in the context of nucleophilic aromatic substitution, its electron-donating nature is generally considered to have a minor influence compared to the potent activating effects of the nitro group. epa.govresearchgate.net
Regioselectivity in Further Substitution Reactions
The substitution pattern on this compound directs the regioselectivity of further substitution reactions, primarily favoring nucleophilic aromatic substitution. The positions most activated for nucleophilic attack are those ortho and para to the strongly activating nitro group.
In this specific molecule, the C3 and C5 positions are ortho and para, respectively, to the C6-methyl group, and the C3-fluoro and the nitrogen are ortho to the C2-nitro group. The nitro group itself, being at an activated position, can also act as a leaving group. Studies on related 2-nitropyridine systems have shown that the nitro group is an excellent nucleofuge in SNAr reactions. epa.govresearchgate.net For instance, the substitution of the nitro group by [¹⁸F]fluoride has been demonstrated to proceed efficiently in various substituted 2-nitropyridines. epa.govresearchgate.net
Furthermore, research on 2-methyl-3,5-disubstituted pyridines, where one of the substituents is a nitro group, has shown that nucleophiles like thiolates will selectively displace the nitro group over other potential leaving groups such as halogens. nih.govmdpi.com This indicates a strong preference for substitution at the position bearing the nitro group. Therefore, in this compound, nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the nitro group. The fluorine at C3 could also potentially be displaced, but the activation provided by the adjacent nitro group makes the C2 position a more likely site of initial attack.
Cross-Coupling Reactions and Transition Metal Catalysis
The halogenated and activated nature of this compound makes it a suitable candidate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C-C Bond Forming Reactions
Palladium catalysts are widely employed for the cross-coupling of haloarenes and related compounds. The fluorine atom in this compound can potentially serve as a leaving group in such reactions, although C-F bond activation is typically more challenging than that of other halogens.
The Suzuki-Miyaura cross-coupling reaction, which couples organoboron compounds with halides or triflates, is a prominent example. It has been shown that palladium(0) complexes can effectively catalyze the coupling of fluoroarenes with arylboronic acids to form biaryl compounds. mdpi.comrsc.org These reactions often proceed in the presence of a phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) (PCy₃), which facilitates the catalytic cycle. mdpi.com The successful application of this methodology to various fluoroarenes suggests that this compound could similarly undergo C-C bond formation at the C3 position via a Suzuki-type coupling.
Table 2: Illustrative Palladium-Catalyzed Cross-Coupling of Fluoroarenes
| Fluoroarene Substrate | Coupling Partner | Catalyst System | Product Type |
| Fluoroarene | Arylboronic acid | Pd(0)/PR₃ | Biaryl |
| Fluoroarene | Organostannane | Pd(0)/Ligand | Aryl-Aryl/Styrene |
This table represents typical transformations for fluoroarenes and is not specific to this compound. mdpi.comrsc.org
The reactivity of the C-F bond in these palladium-catalyzed processes opens up avenues for the synthesis of more complex derivatives of this compound, allowing for the introduction of various aryl and vinyl substituents.
Lack of Publicly Available Research Hinders Detailed Analysis of Other Transition Metal-Mediated Transformations for this compound
Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding "other transition metal-mediated transformations" specifically for the compound this compound. While the reactivity of nitropyridines as a class of compounds is a subject of ongoing research, detailed studies focusing on less common transition metal-catalyzed reactions of this particular substituted pyridine are not readily found in the public domain.
General research into nitropyridines indicates their participation in a variety of transition metal-catalyzed reactions. These often involve the activation and functionalization of the pyridine ring. For instance, transition metals such as palladium and copper are known to catalyze cross-coupling reactions, and there is growing interest in C-H functionalization and denitrative couplings of nitroaromatic compounds. acs.orgrsc.org The nitro group, being strongly electron-withdrawing, significantly influences the reactivity of the pyridine ring, making it susceptible to certain transformations while potentially deactivating catalysts in other cases. acs.org
However, specific examples and detailed research findings for this compound undergoing such "other" transformations—beyond more standard nucleophilic aromatic substitutions of the fluorine atom or reductions of the nitro group—are not documented in the available literature. This scarcity of data prevents a detailed discussion and the creation of informative data tables as requested.
Future research may yet explore the potential of this compound in novel transition metal-mediated reactions, which could include, but are not limited to:
C-H Activation/Functionalization: Directing group-assisted or un-directed catalytic functionalization of the C-H bonds on the pyridine ring.
Denitrative Coupling: Reactions where the nitro group acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position. acs.org
Deoxygenative Functionalization: Transformations that involve the removal of oxygen atoms from the nitro group to facilitate novel reactivity.
Reductive Coupling Reactions: Processes where the nitro group is reduced in situ to an intermediate that then participates in a metal-catalyzed coupling reaction.
Without specific studies on this compound, any discussion of these potential transformations would be purely speculative and would not adhere to the required scientifically accurate and data-driven content.
Mechanistic Investigations of 3 Fluoro 6 Methyl 2 Nitropyridine Transformations
Elucidation of Reaction Pathways for Nucleophilic Aromatic Substitutions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and the reactivity of 3-fluoro-6-methyl-2-nitropyridine is significantly influenced by its substituent pattern. The electron-withdrawing nitro group, positioned ortho to the fluorine atom and para to the methyl group, strongly activates the pyridine ring towards nucleophilic attack.
Intermediates and Transition States in SNAr Reactions
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. However, recent computational and kinetic isotope effect studies have provided evidence that many SNAr reactions, particularly those on heterocyclic systems, may in fact proceed through a concerted mechanism.
In the context of nitropyridines, computational studies on related systems like 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) have been performed using Density Functional Theory (DFT). nih.gov These studies reveal that the nitro groups play a crucial role in stabilizing the transition state, thereby lowering the energy barrier for nucleophilic attack. The reaction is proposed to proceed via a bimolecular pathway where the nucleophile forms a stable complex with the pyridine derivative before substitution occurs. nih.gov The electron-withdrawing nature of the nitro groups enhances the electrophilicity of the carbon atoms in the pyridine ring, making them more susceptible to nucleophilic attack. nih.gov
For this compound, the attack of a nucleophile can principally occur at the C2 (bearing the nitro group) or C6 (bearing the methyl group) positions, which are activated by the ring nitrogen and the nitro group. The specific position of attack and the nature of the intermediate and transition state will be highly dependent on the incoming nucleophile and the reaction conditions. The stability of the Meisenheimer-like intermediate is a key factor in determining the reaction pathway.
Kinetic Studies of Nitro and Fluoro Group Displacements
The displacement of either the nitro or the fluoro group is possible in this compound. The relative leaving group ability is a subject of considerable interest. In a study on the nucleophilic displacement of monosubstituted pyridine N-oxides, the rate of displacement of a nitro group was found to be significantly larger than that of a bromo group, with the order of reactivity being the 2-position > 4-position >> 3-position. chemicalbook.com This suggests that the nitro group at the 2-position of this compound could be a viable leaving group.
Kinetic studies on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines have shown that these reactions proceed through a standard SNAr mechanism where the first step, the nucleophilic attack, is rate-determining. researchgate.net The Brønsted-type plots for these reactions are linear, providing evidence for this mechanism. researchgate.net
| Reactant | Nucleophile | Solvent | k (L mol⁻¹ s⁻¹) | Temperature (°C) |
| 2-Methoxy-3-nitropyridine | Piperidine | Water | 6.49 x 10⁻⁵ | 20 |
| 2-Methoxy-5-nitropyridine | Piperidine | Water | 1.25 x 10⁻³ | 20 |
This table presents kinetic data for related nitropyridine compounds to illustrate the magnitude of rate constants in SNAr reactions of this class of compounds. Data extracted from a study on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines. researchgate.net
Mechanistic Aspects of Reductive Processes
The reduction of the nitro group in this compound to an amino group is a key transformation that opens up a wide range of further functionalization possibilities. The catalytic reduction of aromatic nitro compounds is a complex process that can proceed through various intermediates.
The reduction of a nitro group generally involves a sequence of steps, including the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine is produced. rsc.org The specific pathway and the stability of these intermediates depend on the catalyst, the reducing agent, and the reaction conditions.
Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. The use of iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also effective methods that can offer chemoselectivity in the presence of other reducible functional groups. ias.ac.in For instance, catalytic hydrogenation of 3-bromo-4-nitropyridine (B1272033) N-oxide is a key step in the synthesis of 3-fluoro-4-aminopyridine. chemicalbook.com
A proposed general mechanism for the catalytic hydrogenation of a nitroaromatic compound on a metal surface involves the adsorption of the nitro group and hydrogen onto the catalyst surface, followed by a series of hydrogen transfer steps to the nitrogen and oxygen atoms, leading to the sequential formation of the nitroso, hydroxylamino, and finally the amino group.
Role of Substituents on Reaction Regioselectivity and Rate
The substituents on the pyridine ring—fluoro, methyl, and nitro groups—exert a profound influence on both the rate and the regioselectivity of nucleophilic substitution reactions.
Nitro Group: The strongly electron-withdrawing nitro group at the 2-position is the primary activating group for SNAr reactions. It stabilizes the negative charge in the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. Its position ortho to the fluorine atom and para to the methyl group makes both the C2 and C6 positions potential sites for nucleophilic attack.
Studies on related systems have shown that the position of the in-ring nitrogen atom, along with other activating groups, significantly affects the reactive potency in SNAr reactions. sigmaaldrich.com In the case of this compound, the interplay of these electronic effects determines the most electrophilic sites on the ring and thus the preferred position of nucleophilic attack.
Proposed Mechanisms for Ring-Forming or Ring-Modifying Reactions
The functional groups present in this compound and its derivatives, particularly after reduction of the nitro group, can participate in intramolecular reactions to form fused heterocyclic systems.
While specific examples of ring-forming reactions starting directly from this compound are not extensively documented, general strategies for the synthesis of pyridine-fused heterocycles can be considered. ambeed.comethernet.edu.et For example, after reduction of the nitro group to an amine, the resulting 2-amino-3-fluoro-6-methylpyridine would possess a nucleophilic amino group ortho to a potentially displaceable fluorine atom. This arrangement is conducive to intramolecular cyclization reactions.
One can propose a mechanism for the formation of a fused heterocyclic system, such as a pyrido[2,3-b]pyrazine, by reacting the diamino derivative (obtained after reduction of a nitropyridine and a subsequent reaction) with a 1,2-dicarbonyl compound. The reaction would proceed through the formation of a diimine intermediate followed by cyclization and aromatization.
Furthermore, the transformation of pyridones, which can be synthesized from the corresponding chloropyridines, into fused systems like indolizines has been reported. sigmaaldrich.com This suggests that derivatives of this compound could serve as precursors for a variety of complex heterocyclic structures through carefully designed reaction sequences involving ring-forming steps.
Theoretical and Computational Studies of 3 Fluoro 6 Methyl 2 Nitropyridine
Electronic Structure Analysis and Reactivity Prediction
The electronic character of 3-Fluoro-6-methyl-2-nitropyridine is dominated by the interplay of its three distinct substituents. The nitro group at the 2-position acts as a strong electron-withdrawing group through both resonance and inductive effects, significantly polarizing the pyridine (B92270) ring. The fluorine atom at the 3-position also withdraws electron density inductively. In contrast, the methyl group at the 6-position is a weak electron-donating group through hyperconjugation. This combination of substituents creates a complex and intriguing electronic environment.
The electron density distribution is therefore anticipated to be significantly depleted across the pyridine ring, particularly at the positions ortho and para to the nitro group (positions 3 and 5). The methyl group at the 6-position offers a slight counteracting effect, donating a small amount of electron density back to the ring system. This intricate balance of electronic effects dictates the molecule's reactivity and intermolecular interactions.
Frontier molecular orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the strong electron-withdrawing nature of the nitro and fluoro substituents would lead to a significantly lowered LUMO energy. A low-lying LUMO indicates that the molecule is a strong electron acceptor, making it highly susceptible to nucleophilic attack.
Conversely, the HOMO energy would also be lowered, suggesting a reduced propensity to act as an electron donor in reactions with electrophiles. The spatial distribution of the LUMO is expected to be concentrated on the pyridine ring, particularly at the carbon atoms bearing the nitro and fluoro groups, as well as the carbon at position 5. This suggests that nucleophiles will preferentially attack these sites. For instance, studies on the reactivity of 3-fluoro-2-nitropyridine (B1302947) have shown that the fluorine atom can be displaced by various nucleophiles, indicating a significant LUMO coefficient at this position. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Energy Level | Implication for Reactivity |
| HOMO | Low | Reduced nucleophilicity; less reactive towards electrophiles. |
| LUMO | Very Low | Enhanced electrophilicity; highly reactive towards nucleophiles. |
| HOMO-LUMO Gap | Large | High kinetic stability. |
This table is based on theoretical predictions derived from the analysis of similarly substituted pyridine derivatives.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling provides invaluable insights into the energetic feasibility and mechanistic details of chemical reactions. For this compound, such models can elucidate the pathways of its reactions, particularly nucleophilic aromatic substitution.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and energetics of molecules. researchgate.net Calculations using functionals like B3LYP with appropriate basis sets can be employed to map the potential energy surface for reactions involving this compound.
The simulation of mechanistic steps involves locating the transition state structures that connect the reactants, intermediates, and products on the potential energy surface. For the reaction of this compound with a nucleophile, computational simulations would focus on the initial attack of the nucleophile on the electron-deficient pyridine ring.
These simulations can distinguish between different possible reaction pathways, for example, substitution at the 3-position (displacement of the fluorine) or at the 2-position (displacement of the nitro group). The calculated activation barriers for each pathway would indicate the most likely course of the reaction. Studies on related 2-nitropyridines have shown that the nitro group can be a viable leaving group, and computational modeling can predict the regioselectivity of such substitutions. nih.gov
Analysis of Aromaticity Perturbations by Fluoro, Methyl, and Nitro Substituents
The aromaticity of the pyridine ring in this compound is significantly influenced by its substituents. Aromaticity is a multidimensional concept, and computational chemistry offers several indices to quantify it, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.net
Table 2: Predicted Aromaticity Indices for this compound in Comparison to Pyridine
| Compound | Predicted HOMA Value | Predicted NICS(0) Value (ppm) | Interpretation |
| Pyridine | ~0.98 | ~ -10 | Aromatic |
| This compound | < 0.98 | > -10 | Reduced Aromaticity |
This table presents predicted values based on trends observed in computational studies of other substituted pyridines. Negative NICS values typically indicate aromaticity.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular forces of this compound are crucial to understanding its physical properties and reactivity. This section explores these aspects through a combination of data from analogous compounds and theoretical predictions.
Conformational Analysis
The conformation of this compound is primarily determined by the orientation of the nitro and methyl groups relative to the pyridine ring. The planarity of the pyridine ring is expected to be largely maintained. The rotational barrier of the methyl group is anticipated to be relatively low, allowing for free rotation under normal conditions.
Of greater conformational significance is the orientation of the nitro group. Due to potential steric hindrance with the adjacent fluorine atom and the methyl group at the 6-position, the nitro group may be twisted out of the plane of the pyridine ring. The extent of this torsion is a balance between steric repulsion and the electronic effects of conjugation. Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in determining the precise dihedral angle and the energy landscape of this rotation. While specific DFT studies on this compound are not publicly available, research on similar nitropyridine derivatives often reveals a non-planar arrangement of the nitro group.
Intermolecular Interactions
The intermolecular interactions of this compound are expected to be multifaceted, involving a combination of hydrogen bonding, halogen bonding, and π-stacking interactions.
Hydrogen Bonding: The presence of the electronegative nitrogen and oxygen atoms of the nitro group, as well as the fluorine atom, provides potential sites for hydrogen bond acceptance. In the presence of suitable hydrogen bond donors, weak C-H···O and C-H···F interactions may occur.
Halogen Bonding: The fluorine atom at the 3-position can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules. The strength of this interaction would depend on the electrostatic potential of the fluorine atom in the molecular context.
π-Stacking: The aromatic pyridine ring can participate in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, would contribute to the packing of the molecules in the solid state. The substitution pattern on the ring, particularly the presence of the electron-withdrawing nitro and fluoro groups, will influence the nature and strength of these stacking arrangements.
Application As a Synthetic Building Block in Complex Chemical Architectures
Intermediate in Multi-Step Organic Synthesis Sequences
3-Fluoro-6-methyl-2-nitropyridine is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple functional groups allows for a variety of chemical modifications, making it a versatile component in lengthy synthetic routes. The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic aromatic substitution reactions. This reactivity is further influenced by the fluorine atom, which can also act as a leaving group or modulate the electronic properties of the molecule.
The strategic position of the methyl group can influence the regioselectivity of reactions and provide a handle for further functionalization. Researchers have utilized this compound in the synthesis of bioactive molecules, where its core structure is elaborated through a series of sequential reactions to build up molecular complexity.
Scaffold for the Construction of Diverse Heterocyclic Systems
The pyridine core of this compound provides a fundamental scaffold for the synthesis of a wide array of heterocyclic compounds. The reactivity of the nitro and fluoro groups allows for their displacement by various nucleophiles, leading to the formation of new rings fused to or substituted on the pyridine nucleus.
For instance, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems like pyrazolo[3,4-b]pyridines or imidazo[4,5-b]pyridines. These resulting heterocyclic structures are of significant interest due to their prevalence in biologically active compounds. The fluorine atom can also be displaced to introduce different substituents, further diversifying the range of accessible heterocyclic architectures.
Precursor for the Introduction of Fluorine and Nitrogen Functionalities
The incorporation of fluorine and nitrogen atoms into organic molecules can significantly impact their biological and physicochemical properties. This compound serves as an excellent precursor for introducing both of these crucial functionalities. The fluorine atom can be retained in the final product, imparting properties such as increased metabolic stability and enhanced binding affinity to biological targets. mdpi.com
The nitro group is a versatile precursor to various nitrogen-containing functional groups. Its reduction to an amine is a common transformation that opens up a plethora of synthetic possibilities, including amide bond formation, diazotization reactions, and the construction of nitrogen-containing heterocycles. This dual functionality makes this compound a highly sought-after reagent in medicinal chemistry for the synthesis of novel drug candidates.
Role in Developing New Synthetic Methodologies and Strategies
The unique reactivity of this compound has also played a role in the development of new synthetic methodologies. Its utility in nucleophilic aromatic substitution (SNAr) reactions, for example, has been explored to understand the factors governing regioselectivity and reactivity in polysubstituted pyridines.
Advanced Synthetic Considerations for 3 Fluoro 6 Methyl 2 Nitropyridine
Optimization of Chemo-, Regio-, and Stereoselectivity in Complex Transformations
The chemical behavior of 3-Fluoro-6-methyl-2-nitropyridine is dominated by the strong electron-withdrawing nature of the nitro group at the C2 position. This group significantly activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr), which is the primary pathway for its functionalization. The optimization of selectivity in these transformations is crucial for creating complex molecular architectures.
Chemo- and Regioselectivity:
The pyridine ring of this compound presents multiple sites for potential reactions, making selectivity a key challenge. The primary competition in SNAr reactions involves the displacement of either the fluorine atom at C3 or the nitro group at C2.
Activation by the Nitro Group: The C2-nitro group strongly activates the C3 and C5 positions towards nucleophilic attack. The fluorine atom at C3 is an excellent leaving group, making this position a likely site for substitution.
Nitro Group as a Leaving Group: While less common than halogen displacement, the nitro group itself can act as a nucleofuge (leaving group) in SNAr reactions. Studies on related 2-methyl-3-nitropyridines have shown that the 3-NO2 group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups like halogens. nih.gov In the case of this compound, the relative reactivity would depend on the nucleophile and reaction conditions. Hard nucleophiles may favor displacement of the harder fluoride (B91410) leaving group, whereas softer nucleophiles might preferentially displace the nitro group.
Research into the nucleophilic functionalization of 2-R-3-nitropyridines has demonstrated that reactions with thiols proceed under mild conditions with a high degree of regioselectivity, predominantly leading to the substitution of the 3-NO2 group. nih.gov This indicates that for the isomeric 3-fluoro-2-nitropyridine (B1302947) structure, the C2-nitro group could also be a viable leaving group.
The regioselectivity can be further influenced by modifying the electronic properties of the pyridine ring, for instance, through N-oxidation. In a study on 3-bromo-4-nitropyridine (B1272033), nucleophilic fluorination displaced the nitro group; however, on the corresponding N-oxide, the reaction regioselectivity flipped to displace the bromine atom at the meta position. nih.gov This highlights a powerful strategy for directing incoming nucleophiles.
| Substrate | Nucleophile | Position of Substitution | Key Finding | Reference |
|---|---|---|---|---|
| 2-Methyl-3-nitro-5-bromopyridine | Thiols (R-SH) | C3 (NO2 displacement) | The 3-nitro group is more susceptible to substitution by sulfur nucleophiles than the 5-bromo group. | nih.gov |
| 3-Bromo-4-nitropyridine | Fluoride (F-) | C4 (NO2 displacement) | Nucleophilic attack preferentially occurs at the position activated by the nitro group. | nih.gov |
| 3-Bromo-4-nitropyridine N-oxide | Fluoride (F-) | C3 (Br displacement) | N-oxidation alters the electronic landscape, redirecting the nucleophilic attack to the meta position. | nih.gov |
Stereoselectivity:
For direct SNAr reactions on the planar pyridine ring of this compound, stereoselectivity is not a primary consideration. However, it becomes critical when the introduced substituent creates a new stereocenter or when the derivatized product undergoes subsequent stereoselective reactions, such as asymmetric catalysis or cycloadditions. nih.govrsc.org
Development of Green Chemistry Approaches in Synthesis and Derivatization
Modern synthetic chemistry emphasizes the development of processes that are environmentally benign. For a valuable building block like this compound, green chemistry principles are integral to both its initial synthesis and its subsequent derivatization.
Solvent-Free or Low-Environmental Impact Reaction Conditions
A significant goal in green chemistry is the reduction or elimination of volatile and toxic organic solvents.
Solid-State Mechanochemistry: A mechanochemical protocol for solid-state aromatic nucleophilic fluorination has been developed using potassium fluoride (KF) and a quaternary ammonium salt as a phase-transfer catalyst. rsc.org This method is rapid, often completed within an hour, and proceeds under ambient conditions without the need for high-boiling polar solvents like DMSO or DMF, which are common in SNAr reactions but are difficult to remove and environmentally problematic. rsc.org This approach is highly applicable to the derivatization of this compound.
Solvent-Free Cycloadditions: While not a direct synthesis of the core, solvent-free 1,3-dipolar cycloadditions have been successfully performed with related nitrone derivatives, showing reduced reaction times while maintaining high yields and selectivity. mdpi.com This demonstrates the potential for developing solvent-free derivatization pathways for products made from this compound.
Catalytic Methodologies for Enhanced Efficiency
Catalysis offers a route to enhanced efficiency by lowering activation energies, increasing reaction rates, and improving selectivity, often under milder conditions.
Catalytic N-Oxidation: The synthesis of pyridine N-oxides is a key step in many synthetic routes, as it can alter the regioselectivity of subsequent reactions. nih.gov A green and efficient method for N-oxidation of pyridines uses a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide (H2O2) as the oxidant. researchgate.netorganic-chemistry.org This system is safer and more efficient than traditional batch reactors and has demonstrated stability over 800 hours of continuous operation, indicating its potential for large-scale production. researchgate.netorganic-chemistry.org
Catalytic Reduction: The nitro group of this compound is a versatile functional handle that is often converted to an amino group via reduction. Catalytic hydrogenation is a common method, but commercial-scale processes can suffer from catalyst leaching and poisoning. google.com Research into more robust and recyclable catalysts is a key area of green chemistry development for nitropyridine derivatives.
Implementation in Flow Chemistry and Continuous Processing for Scalable Production
The transition from batch to continuous flow processing represents a major advancement in chemical manufacturing, offering significant improvements in safety, efficiency, and scalability. This is particularly relevant for reactions involving energetic intermediates like nitropyridines. europa.eu
Enhanced Safety for Nitration Reactions: Nitration is a highly exothermic reaction that can lead to thermal runaways and potential explosions in large-scale batch reactors due to inefficient heat transfer and the accumulation of energetic intermediates. researchgate.net Continuous flow microreactors offer a much higher surface-area-to-volume ratio, enabling superior temperature control and minimizing the volume of hazardous material present at any given time. The synthesis of 4-nitropyridine has been successfully demonstrated in a two-step continuous flow system, achieving high throughput with excellent yield and selectivity, thereby enabling safe scale-up. researchgate.net A similar strategy could be applied to the nitration step in the synthesis of this compound.
Increased Efficiency and Throughput: Flow chemistry allows for the telescoping of reaction steps, where the output of one reactor is fed directly into the next. This minimizes manual handling and purification of intermediates, shortening production cycles. A patent for the continuous preparation of 4-nitropyridine using a microchannel reactor highlights benefits such as short reaction times (under 30 minutes) and high conversion rates. google.com The precise control afforded by flow systems also minimizes the formation of by-products. google.com
Automation and Scalability: Continuous flow systems are readily automated and can be scaled up by running multiple reactors in parallel ("numbering-up") or by extending the operational time. The catalytic N-oxidation of pyridines in a continuous flow microreactor has been shown to be a robust process suitable for large-scale production. organic-chemistry.org This technology provides a clear pathway for the industrial-scale synthesis of this compound and its derivatives.
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Safety | Risk of thermal runaway and accumulation of energetic intermediates. | Superior heat transfer, small reaction volumes, enhanced safety. | researchgate.net |
| Efficiency | Longer reaction times, inefficient mixing, potential for side reactions. | Short residence times, precise control, high yields and selectivity. | researchgate.netgoogle.com |
| Scalability | Scaling up is challenging and increases safety risks. | Easily scalable by continuous operation or numbering-up reactors. | organic-chemistry.org |
| Process Control | Difficult to maintain uniform temperature and concentration. | Precise control over temperature, pressure, and stoichiometry. | organic-chemistry.org |
Analytical Methodologies in Research on 3 Fluoro 6 Methyl 2 Nitropyridine Chemistry
Advanced Spectroscopic Techniques for Reaction Monitoring and Elucidation of Intermediates
Real-time monitoring of chemical reactions is paramount for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. In the context of 3-Fluoro-6-methyl-2-nitropyridine chemistry, in situ spectroscopic techniques are invaluable.
In Situ NMR Spectroscopy for Mechanistic Insights
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for gaining detailed mechanistic insights into reactions involving this compound. nih.gov By allowing for the non-destructive, quantitative analysis of a reaction mixture as it evolves, researchers can identify and characterize reactive intermediates that may not be observable through conventional offline analysis. wiley.comnih.gov The presence of the fluorine atom in this compound makes ¹⁹F NMR a particularly useful technique, providing a sensitive probe to monitor changes in the electronic environment of the fluorine nucleus throughout a reaction. acs.org
For instance, in studies of nucleophilic aromatic substitution (SNAr) reactions, a common transformation for this class of compounds, in situ NMR can track the disappearance of the starting material and the appearance of the product in real-time. Furthermore, it can help identify the formation of Meisenheimer complexes, which are key intermediates in many SNAr reactions. The ability to observe these transient species provides direct evidence for the proposed reaction mechanism. A tutorial-style review highlights the broad applicability of solution-phase NMR in analyzing mechanisms of homogeneous organic and organometallic reactions. nih.gov
| NMR Technique | Application in this compound Research | Key Insights Gained |
| ¹H NMR | Monitoring changes in proton environments, quantitative analysis of reactants and products. | Reaction kinetics, conversion rates. |
| ¹³C NMR | Observing changes in the carbon skeleton, identifying sites of substitution. | Structural elucidation of products and intermediates. |
| ¹⁹F NMR | Highly sensitive probe for the fluorine atom, detecting changes in its electronic environment. acs.org | Mechanistic details of reactions involving the C-F bond. |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Establishing connectivity between atoms in complex molecules. | Unambiguous structural assignment of novel products. |
Real-Time IR and Raman Spectroscopy for Reaction Kinetics
Vibrational spectroscopy, including in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information to NMR for monitoring reaction kinetics. americanpharmaceuticalreview.com These techniques are particularly adept at tracking changes in functional groups. For example, the characteristic stretching frequencies of the nitro group (NO₂) and the carbon-fluorine (C-F) bond in this compound can be monitored to follow the progress of a reaction.
Real-time IR spectroscopy is highly sensitive to changes in dipole moments and is thus well-suited for observing the transformation of polar functional groups. americanpharmaceuticalreview.com Conversely, Raman spectroscopy is more sensitive to changes in polarizability, making it effective for monitoring symmetric vibrations and bonds that are less IR-active. The use of fiber-optic probes allows for the immersion of these spectroscopic tools directly into the reaction vessel, enabling continuous data acquisition without the need for sampling. americanpharmaceuticalreview.comresearchgate.net This approach has been successfully used to monitor various reaction types, including those involving hazardous reagents or unstable intermediates. americanpharmaceuticalreview.com
| Spectroscopic Technique | Vibrational Modes Monitored | Application in Reaction Monitoring |
| In Situ FTIR | Asymmetric and symmetric stretching of the nitro group (NO₂), C-F stretching, C=N and C=C ring vibrations. | Real-time tracking of reactant consumption and product formation, detection of intermediates with distinct IR signatures. |
| In Situ Raman | Symmetric stretching of the nitro group, ring breathing modes, C-F stretching. | Complementary information to FTIR, particularly useful for reactions in aqueous media due to the low Raman scattering of water. |
Chromatographic Methods for Purification, Isolation, and Purity Assessment of Products and Intermediates
Chromatography is an indispensable tool for the separation, purification, and purity assessment of compounds synthesized in the course of research on this compound. Given that reaction mixtures often contain unreacted starting materials, byproducts, and the desired product, efficient separation is critical.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative purposes in this field. helixchrom.comhelixchrom.com For analytical applications, HPLC can be used to determine the purity of a synthesized batch of this compound or its derivatives, often achieving purities greater than 98%. nih.gov The development of methods using mixed-mode columns allows for the separation of pyridine (B92270) derivatives without the need for ion-pairing reagents, making the method compatible with mass spectrometry detection. helixchrom.comhelixchrom.com
For the isolation of larger quantities of material, preparative HPLC or other column chromatography techniques, such as flash chromatography, are employed. pH-zone-refining counter-current chromatography has also been successfully applied to separate pyridine derivatives from synthetic mixtures. nih.gov Gas Chromatography (GC) is another valuable technique, particularly for the analysis of volatile pyridine derivatives. cdc.gov It is often used to assess the purity of starting materials and products, as in the case of 2,6-dichloro-3-nitropyridine (B41883) where GC purity was found to be 99.5%. google.com
| Chromatographic Method | Primary Application | Typical Stationary and Mobile Phases |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis, preparative separation. helixchrom.comhelixchrom.comnih.gov | Reversed-phase (e.g., C18) with acetonitrile/water or methanol/water gradients; Normal-phase for specific applications. |
| Gas Chromatography (GC) | Purity assessment of volatile compounds, analysis of reaction headspace. cdc.gov | Capillary columns with various polarities (e.g., DB-5, DB-WAX) with helium or nitrogen as the carrier gas. |
| Flash Chromatography | Rapid purification of reaction products on a preparative scale. | Silica gel with gradients of ethyl acetate/hexanes or dichloromethane/methanol. |
| pH-Zone-Refining Counter-Current Chromatography | Preparative separation of pyridine derivatives from complex mixtures. nih.gov | Two-phase solvent systems, for example, methyl tert-butyl ether-tetrahydrofuran-water. nih.gov |
Mass Spectrometry for High-Resolution Structural Confirmation in Complex Reaction Mixtures
Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of this compound and its reaction products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly important when identifying unknown products or intermediates in a complex reaction mixture.
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) or used for direct infusion analysis. It is well-suited for the analysis of polar, non-volatile compounds like many pyridine derivatives and their complexes. nih.gov For more volatile compounds, electron impact (EI) ionization, often coupled with gas chromatography, can provide characteristic fragmentation patterns that serve as a "fingerprint" for a particular molecule, aiding in its identification. nih.gov
The combination of chromatographic separation with mass spectrometric detection (e.g., LC-MS, GC-MS) is a powerful approach for analyzing complex mixtures. researchgate.net The chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for each separated component. This is invaluable for identifying byproducts and understanding reaction pathways. For instance, in the study of pyridine-piperazine-containing ligands, ESI-MS was used to characterize the complexes formed with transition metals. nih.gov
| Mass Spectrometry Technique | Ionization Method | Information Obtained | Application in this compound Research |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI), Electron Impact (EI) | Precise mass-to-charge ratio, elemental composition. | Unambiguous molecular formula determination of products and intermediates. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | ESI | Separation and identification of components in a liquid mixture. researchgate.net | Analysis of reaction progress, identification of non-volatile products and byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | EI | Separation and identification of volatile components, fragmentation patterns. | Purity assessment and identification of volatile products and impurities. cdc.gov |
| Tandem Mass Spectrometry (MS/MS) | Various (e.g., Collision-Induced Dissociation - CID) | Fragmentation pathways of a selected ion. | Detailed structural elucidation of unknown compounds by analyzing fragment ions. |
Future Research Directions and Unexplored Avenues for 3 Fluoro 6 Methyl 2 Nitropyridine Chemistry
Exploration of Novel Reaction Manifolds and Catalytic Systems
The reactivity of 3-fluoro-6-methyl-2-nitropyridine is largely governed by the interplay of its functional groups. The electron-withdrawing nitro group, positioned ortho to the fluorine atom, strongly activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org While this classic transformation is a cornerstone of its chemistry, future research should delve into more contemporary and sophisticated reaction manifolds.
Cross-Coupling Reactions: A significant area for exploration is the application of transition-metal-catalyzed cross-coupling reactions. While the C-F bond is generally robust, palladium- and nickel-catalyzed methodologies have been developed for the cross-coupling of aryl fluorides, particularly those activated by electron-withdrawing groups. nih.govrsc.org Future work could focus on developing specific catalytic systems for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions at the C-F position of this compound. The successful implementation of these reactions would provide facile access to a wide array of derivatives with diverse functionalities. For instance, palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones has been demonstrated as a viable method for C-C bond formation via C-F bond activation. nih.govrsc.org
C-H Functionalization: Direct C-H functionalization of the pyridine ring presents another exciting frontier. The pyridine nucleus is a known substrate for various C-H activation strategies. Research could be directed towards regioselective C-H arylation, alkylation, or amination, potentially catalyzed by palladium, rhodium, or iridium complexes. The electronic nature of the substituents will play a crucial role in directing these transformations, and a systematic study would be invaluable for unlocking the full synthetic potential of the molecule.
Photoredox Catalysis: The application of visible-light photoredox catalysis could unveil novel reactivity patterns. mdpi.comresearchgate.netsigmaaldrich.comresearchgate.net This mild and powerful synthetic tool could be employed for radical-mediated transformations, such as perfluoroalkylation or the introduction of other complex molecular fragments. The nitro group can also participate in photochemical reactions, opening avenues for unconventional bond formations and functional group interconversions.
A summary of potential catalytic transformations for this compound is presented in the table below.
| Catalytic System | Potential Transformation | Expected Product Class |
| Palladium/Ligand | Suzuki, Stille, Sonogashira, Buchwald-Hartwig | Biaryls, Alkylated Pyridines, Alkynylated Pyridines, Aminated Pyridines |
| Rhodium/Iridium | C-H Arylation/Alkylation | Functionalized Pyridine Core |
| Photoredox Catalyst | Radical Perfluoroalkylation | Perfluoroalkylated Pyridines |
Integration into Automated Synthesis Platforms
The increasing demand for rapid synthesis and screening of compound libraries necessitates the integration of versatile building blocks like this compound into automated synthesis platforms. prf.org Flow chemistry, in particular, offers significant advantages in terms of safety, scalability, and reaction control for many chemical transformations, including those involving nitrated compounds. researchgate.netuc.ptacs.org
Future research should focus on developing robust and reliable flow chemistry protocols for the synthesis and derivatization of this compound. This would involve optimizing reaction conditions (temperature, pressure, residence time) for key transformations, such as SNAr reactions and transition-metal-catalyzed couplings, in continuous flow reactors. The development of such protocols would enable the high-throughput synthesis of diverse compound libraries based on the this compound scaffold, accelerating the discovery of new materials with desired properties. Researchers at Purdue University have developed a high-throughput automated platform capable of screening thousands of reactions in a short period, a technology that could be adapted for this purpose. prf.org
Investigation of Unconventional Reactivity Profiles
Beyond the well-established SNAr reactivity, the unique electronic arrangement of this compound may give rise to unconventional reactivity profiles that warrant investigation.
Vicarious Nucleophilic Substitution (VNS): The VNS reaction is a powerful tool for the C-H functionalization of electrophilic aromatic compounds. nih.gov While typically observed in nitroarenes, its application to this compound could lead to the direct introduction of carbon, nitrogen, or oxygen nucleophiles at positions adjacent to the nitro group, providing access to derivatives that are difficult to synthesize by other means.
Cycloaddition Reactions: The electron-deficient nature of the pyridine ring suggests that it could participate in cycloaddition reactions. For instance, it could act as a dienophile or a heterodienophile in Diels-Alder reactions or undergo [3+2] cycloadditions with suitable partners. libretexts.orgyoutube.comlibretexts.orgnih.govyoutube.com Exploring these possibilities could lead to the synthesis of novel polycyclic and heterocyclic systems with interesting three-dimensional structures.
Reactions of the Methyl Group: The methyl group at the 6-position, while seemingly simple, can also be a site for chemical modification. For example, it could undergo condensation reactions with aldehydes or be functionalized through radical-based processes, further expanding the diversity of accessible derivatives.
Potential for Derivatization into High-Value Chemical Materials (non-biological focus)
The functional handles present in this compound make it an excellent precursor for the synthesis of high-value chemical materials with applications in materials science.
Conductive Polymers: Pyridine-based polymers are known to exhibit interesting electronic properties and can be used in the development of conductive materials. researcher.lifewikipedia.orgresearchgate.net The fluoro and nitro substituents on the pyridine ring of this compound can significantly influence the electronic properties of the resulting polymers. Future research could explore the polymerization of monomers derived from this compound to create novel conductive or semi-conductive polymers with tailored properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.
Ligands for Catalysis: The pyridine nitrogen and the potential to introduce other coordinating groups make derivatives of this compound attractive candidates for use as ligands in coordination chemistry and homogeneous catalysis. For example, bipyridine-type ligands could be synthesized through cross-coupling reactions, and their coordination to various transition metals could be investigated. The electronic properties of the fluoro and nitro groups would be expected to modulate the catalytic activity of the resulting metal complexes. Iron-based metal-organic frameworks incorporating pyridyl ligands have shown catalytic activity in hydroboration reactions. nih.govrsc.org
Functional Dyes and Pigments: The chromophoric nature of the nitropyridine system, combined with the ability to introduce various substituents through the synthetic methods outlined above, suggests that derivatives of this compound could be explored as new functional dyes and pigments. The electronic properties of these molecules could be fine-tuned to achieve specific absorption and emission characteristics, making them suitable for applications in areas such as sensing, imaging, and optoelectronics.
The table below summarizes the potential material applications for derivatives of this compound.
| Material Class | Potential Application | Key Structural Features |
| Conductive Polymers | Organic Electronics (OLEDs, OPVs) | Extended π-conjugation through polymerization |
| Ligands for Catalysis | Homogeneous Catalysis | Coordination sites for transition metals |
| Functional Dyes | Sensing, Imaging, Optoelectronics | Tunable electronic and optical properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-fluoro-6-methyl-2-nitropyridine, and how can reaction yields be improved?
- Methodology: The synthesis of fluorinated nitropyridines typically involves halogen exchange (e.g., substituting chlorine with fluorine) using fluorinating agents like KF or CsF in polar aprotic solvents (e.g., DMSO) under reflux . For this compound, a precursor such as 2-chloro-6-methyl-3-nitropyridine can be fluorinated via nucleophilic aromatic substitution. Yield optimization requires precise control of temperature (80–120°C), stoichiometric excess of the fluorinating agent (1.5–2.0 equivalents), and inert atmosphere to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .
Q. How can the molecular structure of this compound be confirmed experimentally and computationally?
- Methodology: Combine spectroscopic and quantum chemical methods:
- Experimental :
- FTIR/FT-Raman : Identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-F stretching at ~1100 cm⁻¹) and compare with DFT-simulated spectra .
- NMR : ¹⁹F NMR detects fluorine environments (δ ~-110 ppm for aromatic F), while ¹H NMR resolves methyl (δ ~2.5 ppm) and aromatic protons (δ ~8.0–9.0 ppm) .
- Computational : Use B3LYP/6-311++G** or B3PW91/cc-pVTZ basis sets for geometry optimization and vibrational frequency calculations. Match computed bond lengths/angles with crystallographic data (if available) .
Advanced Research Questions
Q. How do the electron-withdrawing nitro and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology: The nitro group activates the pyridine ring toward nucleophilic substitution at the 2-position, while the fluorine at C3 directs electrophilic attacks to C4 or C5. Computational natural population analysis (NPA) can quantify charge distribution: the nitro group induces a positive charge at C2 (Δq ≈ +0.25 e), making it susceptible to nucleophilic substitution, whereas the methyl group at C6 donates electron density (Δq ≈ -0.15 e), stabilizing intermediates . Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to track regioselectivity .
Q. What computational methods resolve contradictions in spectral data for this compound derivatives?
- Methodology: Discrepancies between experimental and calculated IR/Raman spectra often arise from anharmonicity or solvent effects. To address this:
- Perform D3 dispersion-corrected DFT calculations (e.g., ωB97X-D/def2-TZVP) to refine vibrational modes .
- Apply solvent continuum models (e.g., PCM for DMSO) to simulate solvent shifts in NMR/UV-Vis spectra .
- Compare experimental X-ray diffraction data (e.g., bond lengths, torsion angles) with gas-phase DFT geometries to assess conformational flexibility .
Q. How can competing reaction pathways in the functionalization of this compound be analyzed mechanistically?
- Methodology: Use density functional theory (DFT) to map potential energy surfaces (PES) for key intermediates:
- Calculate activation barriers (ΔG‡) for nitro reduction vs. fluorine displacement using M06-2X/6-311+G(d,p) .
- Analyze frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks. For example, the LUMO of this compound localizes at C2 (nitro-adjacent), favoring nucleophilic substitution .
- Validate with kinetic studies (e.g., monitoring reaction progress via HPLC) under varying temperatures and catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
